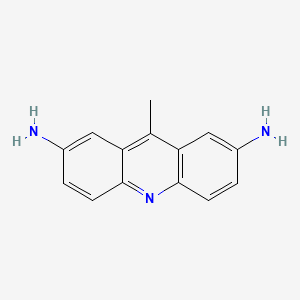
Acridine, 2,7-diamino-9-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine, 2,7-diamino-9-methyl- is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of acridine allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acridine, 2,7-diamino-9-methyl- typically involves the cyclization of appropriate precursors. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods: Industrial production of acridine derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
化学反应分析
Types of Reactions: Acridine, 2,7-diamino-9-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridone derivatives, while substitution can introduce various functional groups onto the acridine ring .
科学研究应用
Acridine, 2,7-diamino-9-methyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Used in the production of dyes, fluorescent materials, and corrosion inhibitors
作用机制
The mechanism of action of acridine, 2,7-diamino-9-methyl- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and can inhibit the activity of enzymes such as topoisomerases and telomerases. The compound’s planar structure allows it to insert between DNA base pairs, leading to the unwinding of the helical structure and interference with DNA replication and transcription .
相似化合物的比较
Acriflavine: A derivative of acridine with antibacterial and antimalarial properties.
Proflavine: Another acridine derivative used as an antiseptic.
Quinacrine: An acridine derivative with antiprotozoal activity.
Uniqueness: Acridine, 2,7-diamino-9-methyl- is unique due to its specific substitution pattern, which can influence its biological activity and interactions with molecular targets. Its dual amino groups at positions 2 and 7, along with a methyl group at position 9, provide distinct chemical properties compared to other acridine derivatives .
属性
CAS 编号 |
25603-34-3 |
|---|---|
分子式 |
C14H13N3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
9-methylacridine-2,7-diamine |
InChI |
InChI=1S/C14H13N3/c1-8-11-6-9(15)2-4-13(11)17-14-5-3-10(16)7-12(8)14/h2-7H,15-16H2,1H3 |
InChI 键 |
IBFLXDLQWXHFJE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C=CC2=NC3=C1C=C(C=C3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



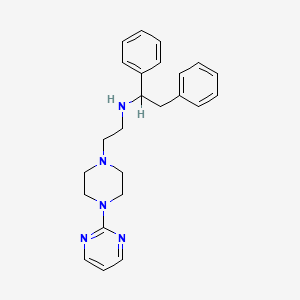
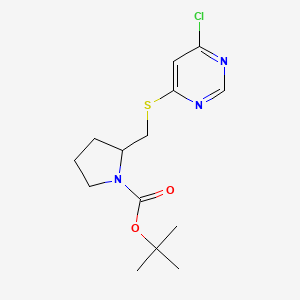
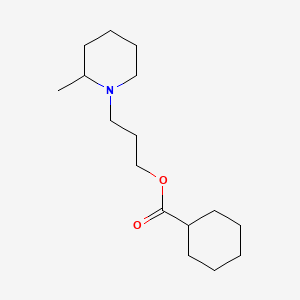
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B13949166.png)

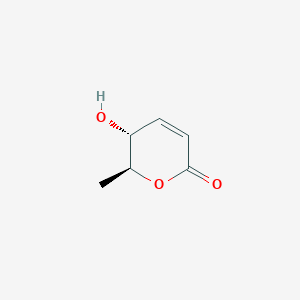
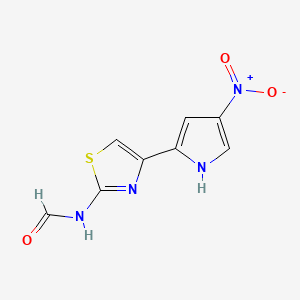
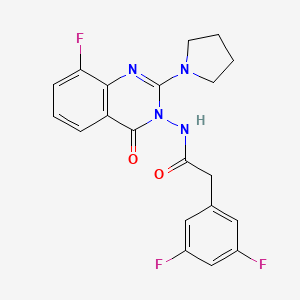

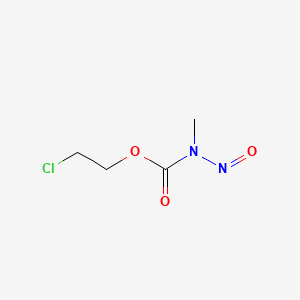
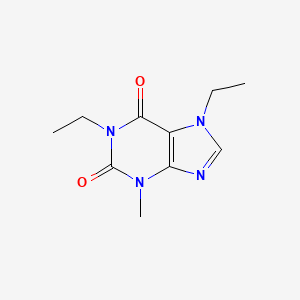
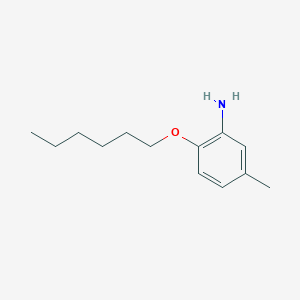
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)
